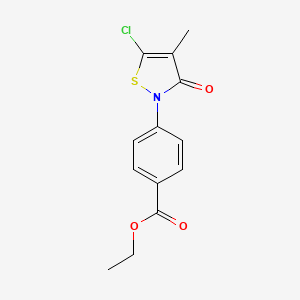
Ethyl4-(5-chloro-4-methyl-3-oxoisothiazol-2(3H)-yl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl4-(5-chloro-4-methyl-3-oxoisothiazol-2(3H)-yl)benzoate is a synthetic organic compound that belongs to the class of isothiazoles. Isothiazoles are known for their diverse biological activities and are often used in the development of pharmaceuticals and agrochemicals. This compound is characterized by the presence of a benzoate ester linked to an isothiazole ring, which is further substituted with a chlorine atom and a methyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl4-(5-chloro-4-methyl-3-oxoisothiazol-2(3H)-yl)benzoate typically involves the following steps:
Formation of the Isothiazole Ring: The isothiazole ring can be synthesized through the cyclization of appropriate precursors, such as thioamides and α-haloketones, under acidic or basic conditions.
Chlorination and Methylation: The isothiazole ring is then chlorinated and methylated using reagents like chlorine gas and methyl iodide, respectively.
Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol in the presence of a catalyst like sulfuric acid.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl4-(5-chloro-4-methyl-3-oxoisothiazol-2(3H)-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like ammonia or thiourea in the presence of a base.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted isothiazole derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Ethyl4-(5-chloro-4-methyl-3-oxoisothiazol-2(3H)-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The isothiazole ring and its substituents can interact with active sites of enzymes, leading to inhibition or activation of their functions. The exact pathways and targets depend on the specific biological activity being investigated.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl4-(5-chloro-3-oxoisothiazol-2(3H)-yl)benzoate: Lacks the methyl group.
Ethyl4-(5-methyl-3-oxoisothiazol-2(3H)-yl)benzoate: Lacks the chlorine atom.
Ethyl4-(5-chloro-4-methyl-3-oxoisothiazol-2(3H)-yl)benzoate: Similar structure but different substituents.
Uniqueness
This compound is unique due to its specific combination of substituents, which can influence its chemical reactivity and biological activity. The presence of both chlorine and methyl groups on the isothiazole ring can enhance its stability and interaction with molecular targets.
Propriétés
Formule moléculaire |
C13H12ClNO3S |
|---|---|
Poids moléculaire |
297.76 g/mol |
Nom IUPAC |
ethyl 4-(5-chloro-4-methyl-3-oxo-1,2-thiazol-2-yl)benzoate |
InChI |
InChI=1S/C13H12ClNO3S/c1-3-18-13(17)9-4-6-10(7-5-9)15-12(16)8(2)11(14)19-15/h4-7H,3H2,1-2H3 |
Clé InChI |
ADQVZDKZRQPUBY-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)C(=C(S2)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3,3'-Diiodo-[2,2'-bithiophene]-5,5'-diyl)bis(trimethylsilane)](/img/structure/B13029270.png)
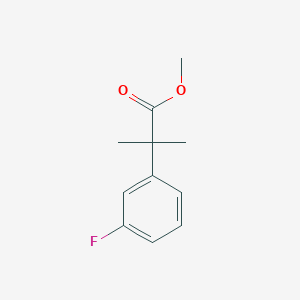
![6-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxamide](/img/structure/B13029281.png)

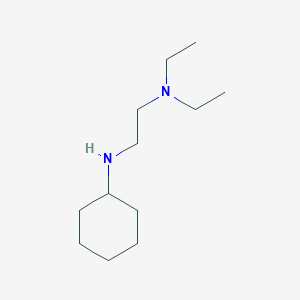
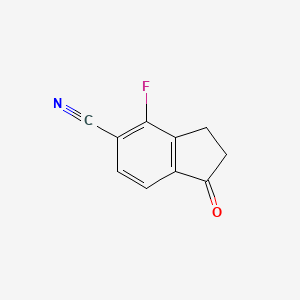


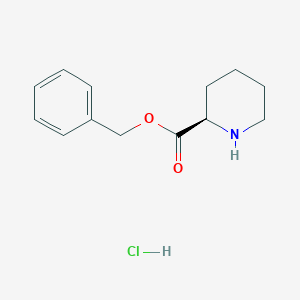

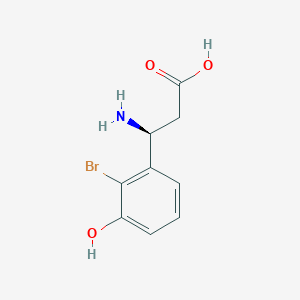
![2-(Tert-butyl)-4-fluorobenzo[d]thiazole](/img/structure/B13029328.png)
![7-Bromopyrrolo[2,1-f][1,2,4]triazin-2-amine](/img/structure/B13029331.png)
